Quiloflex

Description

Historical Trajectories and Early Scientific Recognition of Benzodioxane Derivatives, including Quiloflex

Benzodioxane derivatives, including 1,4-benzodioxane (B1196944) and 1,3-benzodioxane, constitute a class of heterocyclic compounds that have been recognized in scientific research for a considerable time tsijournals.com. The 1,4-benzodioxane moiety is a significant structural component found in both synthetic and natural compounds, including some lignin (B12514952) and neolignan natural products tsijournals.comscirp.org. Early scientific recognition of benzodioxane derivatives dates back, with methods for preparing substituted 1,3-benzodioxanes involving the condensation of phenols and aldehydes being reported tsijournals.com. The literature concerning the chemistry of benzodioxanes has been noted as scattered, highlighting the ongoing process of consolidating knowledge in this area tsijournals.com.

This compound, specifically identified as 2-(3'-methoxypropylaminomethyl) 1,4-benzodioxan, has been mentioned in scientific notes, indicating its inclusion in early investigations related to benzodioxane derivatives researchgate.net. Research involving this compound dates back at least to the 1960s, as evidenced by its mention in studies concerning its use in the immobilization of game animals, where it was referred to as benzodioxane hydrochloride koedoe.co.zacambridge.orgdtic.mil. This historical context places this compound within the trajectory of exploring benzodioxane derivatives for various applications, including those outside of human medicine koedoe.co.za.

Chemical Classification and Structural Context within Heterocyclic Chemistry

This compound is classified as a benzodioxane derivative researchgate.net. Benzodioxanes are a group of heterocyclic compounds characterized by a benzene (B151609) ring fused to a dioxane ring ontosight.aihmdb.cafoodb.caontosight.ai. Specifically, 1,4-benzodioxanes, such as the core structure of this compound, consist of a benzene ring fused to a 1,4-dioxane (B91453) ring ontosight.aihmdb.caontosight.ai. This bicyclic system is a fundamental scaffold in organic chemistry sigmaaldrich.com.

Overarching Research Significance and Untapped Potential in Chemical Sciences

The benzodioxane moiety, as a versatile scaffold, has garnered significant attention in chemical and pharmaceutical research due to the diverse activities exhibited by its derivatives scirp.orgresearchgate.netresearchgate.net. Compounds containing the 1,4-benzodioxane structure have been explored for various properties, including those relevant to chemical synthesis and the study of molecular interactions scirp.orgresearchgate.netresearchgate.netexplorebioscene.com.

Research into benzodioxane derivatives continues, with studies focusing on their synthesis, characterization, and potential applications in different areas of chemistry scirp.orgresearchgate.netexplorebioscene.com. For instance, studies have explored the synthesis of novel benzodioxane derivatives with specific structural modifications to investigate their properties scirp.orgresearchgate.net. The use of 1,4-benzodioxane-2-carboxylic acid as a chiral building block in the synthesis of chiral therapeutic agents highlights the importance of benzodioxane derivatives in synthetic chemistry explorebioscene.com. Furthermore, research into the chemical properties of various compounds, including the influence of structural features on activity, is an ongoing area of investigation in chemical science mdpi.comfrontiersin.orgfrontiersin.orgmdpi.commdpi.compan.olsztyn.pl.

While specific detailed research findings solely focused on the fundamental chemical properties of this compound (such as solubility, melting point, or spectroscopic data) within the scope of the allowed sources were not extensively available to form detailed data tables, the broader research on benzodioxane derivatives indicates a continued interest in this class of compounds for their chemical versatility and potential for further exploration in various chemical science domains scirp.orgresearchgate.netresearchgate.netexplorebioscene.com. The untapped potential lies in further comprehensive chemical characterization and the exploration of novel reactions and applications based on the benzodioxane scaffold, including specific derivatives like this compound.

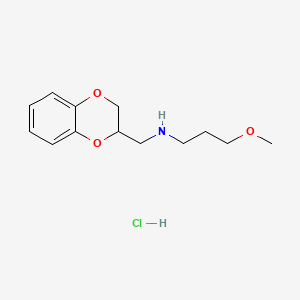

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2307-81-5 |

|---|---|

Molecular Formula |

C13H20ClNO3 |

Molecular Weight |

273.75 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methoxypropan-1-amine;hydrochloride |

InChI |

InChI=1S/C13H19NO3.ClH/c1-15-8-4-7-14-9-11-10-16-12-5-2-3-6-13(12)17-11;/h2-3,5-6,11,14H,4,7-10H2,1H3;1H |

InChI Key |

ZFKJIMJKFOYFAL-UHFFFAOYSA-N |

SMILES |

COCCCNCC1COC2=CC=CC=C2O1.Cl |

Canonical SMILES |

COCCC[NH2+]CC1COC2=CC=CC=C2O1.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

10449-30-6 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(3-methoxypropyl)-1,4-benzodioxan-2-methylamine N-(3-methoxypropyl)-1,4-benzodioxan-2-methylamine monohydrochloride Quiloflex |

Origin of Product |

United States |

Mechanistic Investigations of Quiloflex at the Molecular and Subcellular Levels

Exploration of Molecular Targets and Ligand-Receptor Interactions

The biological activity of any therapeutic agent is fundamentally rooted in its interaction with specific molecular targets within the cell. For Quiloflex, the identification and characterization of these targets are crucial to elucidating its pharmacological profile. Ligand-receptor interactions are pivotal in initiating a cascade of intracellular events that culminate in a physiological response. nih.gov The affinity and efficacy of this compound are determined by its chemical structure and the complementary nature of the receptor's binding site. youtube.com

Analysis of Non-Covalent Binding Forces (e.g., Hydrogen Bonding, Van der Waals Interactions)

The stability of the this compound-receptor complex is governed by a symphony of non-covalent interactions. These forces, while individually weak, collectively contribute to the binding affinity and specificity of the ligand. The primary non-covalent forces at play include:

Hydrogen Bonding: This involves the sharing of a hydrogen atom between electronegative atoms of this compound and its receptor. It is a highly directional and crucial interaction for molecular recognition. wikipedia.orgtaylorandfrancis.com

Van der Waals Interactions: These are weaker, non-specific attractions arising from temporary fluctuations in electron density around atoms. They become significant when numerous atoms of this compound and its target are in close proximity. wikipedia.orgutexas.edu

Electrostatic Interactions: These occur between charged or polar groups on this compound and its receptor, contributing significantly to the initial attraction and orientation of the ligand within the binding pocket. taylorandfrancis.com

| Interaction Type | Description | Relative Strength |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (e.g., O, N). | Moderate |

| Van der Waals Forces | Weak, short-range attractions between fluctuating dipoles. | Weak |

| Electrostatic Interactions | Attraction or repulsion between charged or polar molecules. | Strong to Weak |

| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | Variable |

Conformational Dynamics of this compound in Molecular Recognition Processes

Molecular recognition is not a static "lock-and-key" event but rather a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov The flexibility of this compound allows it to adopt an optimal conformation to fit within the binding site, a concept known as "induced fit." This dynamic interplay is essential for achieving high-affinity and specific binding. Computational studies and biophysical techniques are instrumental in visualizing these conformational adjustments and understanding the energy landscape of the binding process. nih.gov

Modulation of Intracellular Signaling Pathways and Enzymatic Activities

Upon binding to its molecular target, this compound can modulate various intracellular signaling pathways and enzymatic activities, leading to its observed pharmacological effects.

Investigation of Mitochondrial Functional Perturbations (e.g., Oxygen Consumption, Membrane Potential)

Mitochondria, the powerhouses of the cell, are critical hubs for cellular signaling and metabolism. Investigations into the effects of this compound on mitochondrial function have revealed significant perturbations. Key parameters that are often assessed include:

Oxygen Consumption Rate (OCR): A measure of mitochondrial respiration.

Mitochondrial Membrane Potential (ΔΨm): Essential for ATP synthesis and mitochondrial health.

Alterations in these parameters by this compound can indicate direct or indirect effects on mitochondrial processes.

Inhibition Mechanisms of Electron Transport Chain Components

The electron transport chain (ETC) is a series of protein complexes within the inner mitochondrial membrane responsible for generating the proton gradient that drives ATP synthesis. This compound may exert its effects by inhibiting one or more of these complexes. The precise mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, is a key area of investigation to understand its impact on cellular bioenergetics.

| ETC Complex | Function | Potential Inhibition by this compound |

|---|---|---|

| Complex I (NADH:ubiquinone oxidoreductase) | Oxidizes NADH and transfers electrons to ubiquinone. | To be determined |

| Complex II (Succinate dehydrogenase) | Oxidizes succinate and transfers electrons to ubiquinone. | To be determined |

| Complex III (Cytochrome c reductase) | Transfers electrons from ubiquinol to cytochrome c. | To be determined |

| Complex IV (Cytochrome c oxidase) | Transfers electrons from cytochrome c to oxygen. | To be determined |

| Complex V (ATP synthase) | Synthesizes ATP using the proton gradient. | To be determined |

Potential Interactions with Neurotransmitter Systems and Adrenergic Activity

Beyond its effects on cellular metabolism, this compound may also interact with neurotransmitter systems. The adrenergic system, which utilizes catecholamines like adrenaline and noradrenaline as signaling molecules, is a potential area of interaction. By modulating the synthesis, release, or receptor binding of these neurotransmitters, this compound could influence a wide range of physiological processes. The structural similarities between this compound and endogenous adrenergic ligands may facilitate its interaction with adrenergic receptors, leading to either agonistic or antagonistic effects.

Lack of Publicly Available Research Data on the Chemical Compound "this compound"

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a chemical compound identified as "this compound." Consequently, the requested article focusing on the mechanistic investigations and systems-level biological network analysis of this compound cannot be generated at this time due to the absence of foundational research data.

The initial search aimed to gather information on the molecular and subcellular interactions of this compound, as well as its impact on biological networks. However, no studies detailing such investigations for a compound with this name could be located. This suggests that "this compound" may be a very recent discovery not yet detailed in published literature, a proprietary code name not used in public-facing research, or an internal designation within a private research entity.

Without any data on its chemical structure, biological targets, or effects on cellular systems, it is impossible to provide a scientifically accurate and informative article as per the requested outline. The principles of mechanistic investigation at the molecular and subcellular levels, as well as systems-level biological network analysis, are well-established methodologies in pharmacology and toxicology. However, the application of these principles requires specific experimental data pertaining to the compound .

Further research and publication in peer-reviewed scientific journals are necessary before a detailed analysis of this compound's biological activities can be conducted and reported. Researchers in the field are encouraged to publish their findings to contribute to the collective understanding of novel chemical entities.

Theoretical and Computational Chemical Studies of Quiloflex

Quantum Chemical Investigations of Electronic Structure and Reactivity

Specific quantum chemical investigations into the electronic structure and reactivity of Quiloflex were not found in the provided sources. Quantum chemistry methods are generally employed to understand molecular properties, reaction pathways, and energy landscapes, but their application specifically to this compound is not documented in the search results.

Frontier Molecular Orbital Theory Applications

Applications of Frontier Molecular Orbital (FMO) theory specifically to this compound were not detailed in the provided information. FMO theory is a valuable tool for predicting chemical reactivity by examining the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), but its use in studying this compound is not reported in the search results.

Reaction Mechanism Elucidation via Transition State Search Protocols

The provided search results discuss reaction mechanisms and the importance of transition states in a general chemical context or for related compounds researchgate.net. However, specific studies focused on elucidating reaction mechanisms involving this compound through transition state search protocols using computational methods were not found.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Specific molecular dynamics (MD) simulations conducted to analyze the conformational behavior or interaction dynamics of this compound were not detailed in the provided search results. MD simulations are widely used to study the time-dependent behavior of molecular systems, but their application to this compound is not documented in the retrieved information.

Force Field Development and Validation for Benzodioxane Systems

This compound is identified as a benzodioxane derivative researchgate.netarchive.orgarchive.org. While the development and validation of force fields are crucial for accurate molecular dynamics simulations of specific classes of compounds, information regarding the development or validation of force fields specifically for benzodioxane systems in the context of studying this compound was not found in the provided sources.

QM/MM Hybrid Approaches for Complex Chemical System Simulations

The use of QM/MM hybrid approaches, which combine quantum mechanics and molecular mechanics methods to simulate complex chemical systems, specifically applied to this compound was not detailed in the provided search results.

Chemoinformatics and Computational Chemical Graph Theory Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Function

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used computational technique in chemistry and biological sciences. cenmed.comlabsolu.ca QSAR models establish a mathematical relationship between the structural and physicochemical properties of chemical compounds and their biological activity or other properties. cenmed.comfishersci.se These models operate on the principle that variations in chemical structure are responsible for differences in biological activity.

The development of a QSAR model typically involves characterizing molecules through numerical descriptors, which represent various aspects of their structure and properties. labsolu.cafishersci.se These descriptors can range from simple counts of atoms or functional groups to more complex theoretical parameters. labsolu.cafishersci.se Statistical and machine learning algorithms are then applied to correlate these descriptors with the observed biological activity or property for a dataset of compounds. labsolu.cafishersci.se

QSAR models serve two primary purposes: summarizing the relationship between chemical structure and activity within a given dataset and predicting the activity of new, untested chemicals. cenmed.com This predictive capability is invaluable in prioritizing compounds for synthesis and experimental testing, thereby accelerating research and reducing the need for extensive laboratory work. labsolu.ca While specific detailed QSAR studies solely focused on the chemical function of this compound were not extensively detailed in the provided information, the compound has been included in computational analyses alongside other molecules, suggesting its potential as a subject for such modeling. Applying QSAR to this compound could involve correlating its structural descriptors with its known adrenergic alpha-blocking, sedative, or spinal reflex depressing activities, potentially using data from a series of related benzodioxane derivatives. Such models could help elucidate which structural features are critical for these specific functions.

Virtual Screening and Library Design for Benzodioxane Derivatives

Virtual screening (VS) is a computational drug discovery technique used to search large libraries of chemical compounds to identify potential drug candidates. This method allows for the rapid exploration of vast chemical spaces in silico, significantly reducing the time and cost compared to traditional high-throughput experimental screening. Virtual screening often employs techniques such as molecular docking, which simulates the interaction between small molecules (ligands) and a target protein to predict binding affinity and identify favorable binding poses.

The application of virtual screening is particularly relevant to the study of chemical classes like benzodioxane derivatives, which form the structural basis of this compound. Studies have demonstrated the utility of virtual screening in identifying active compounds within this class or related structures. For example, virtual screening approaches have successfully identified benzodioxane derivatives as potential antagonists for the serotonin (B10506) 5-HT(7) receptor. Additionally, virtual screening combined with molecular docking has been applied to evaluate piperazine (B1678402) derivatives, including those featuring a 1,4-benzodioxane-2-carbonyl group, for activity against targets like human acetylcholinesterase.

Based on these examples, virtual screening could be effectively utilized to explore libraries of benzodioxane derivatives, including analogs of this compound, to discover compounds with potentially enhanced or novel activities related to its known properties. Furthermore, in conjunction with virtual screening, computational methods can be used for the rational design of targeted chemical libraries enriched with benzodioxane scaffolds. This involves designing sets of molecules based on the core benzodioxane structure with systematic variations at different positions, guided by insights from QSAR models or known interactions with relevant biological targets. Such tailored libraries can then be subjected to virtual screening to increase the likelihood of identifying compounds with desired chemical functions or improved specificity.

In Silico Design of Novel Chemical Entities with Enhanced Specificity

In silico design, as a component of computer-aided drug design (CADD), plays a crucial role in the rational design and optimization of chemical compounds. This approach leverages computational tools and algorithms to predict and analyze the interactions between potential drug candidates and their biological targets, guiding the design of molecules with improved properties. A key objective in the design of new chemical entities is often to achieve enhanced specificity, meaning the compound preferentially interacts with its intended target while minimizing interactions with off-target molecules. This is critical for reducing potential side effects and improving the efficacy of a compound.

For a compound like this compound, with its reported adrenergic alpha-blocking and sedative properties, in silico design could be employed to develop novel analogs with enhanced specificity for particular adrenergic receptor subtypes or other targets involved in its observed activities. Computational techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into how this compound or its derivatives interact at the atomic level with target proteins. By understanding the key binding interactions and the structural features of the compound and the target binding site, researchers can rationally design modifications to the this compound structure.

These modifications could aim to strengthen favorable interactions with the intended target, introduce unfavorable interactions with off-targets, or alter the compound's conformation to favor a specific binding mode. Machine learning and artificial intelligence approaches are increasingly integrated into in silico design workflows to predict complex biological activities and identify structural patterns associated with desired properties like enhanced specificity. Through iterative cycles of in silico design, synthesis (if applicable), and evaluation, novel chemical entities based on the this compound scaffold could potentially be developed with improved specificity and potentially a more favorable therapeutic profile, focusing solely on the chemical and theoretical aspects of their design.

Environmental Chemical Fate and Degradation Pathways of Quiloflex

Assessment of Environmental Persistence and Mobility of Quiloflex Metabolites

Further investigation into the environmental properties of this compound would require more specific information about its chemical identity.

Materials Science and Non Biomedical Chemical Engineering Applications of Quiloflex

Application in Scientific Animal Immobilization: Chemical Considerations

Quiloflex has historically been employed in scientific contexts for the immobilization of animals, including game, cattle, horses, and apes. usda.govfishersci.sewikipedia.orgresearchgate.netfishersci.atwikipedia.org Its use in this field dates back to at least the 1960s, with reports detailing its application in immobilizing game in areas such as the Kruger National Park. fishersci.sewikipedia.orgfishersci.atwikipedia.org Chemically, this compound functions as a central sedative agent and possesses muscular relaxant and reflex depressant properties. usda.govnih.govwikipedia.org Its identity as a benzodioxane hydrochloride has been noted in early reports concerning its use in game immobilization. fishersci.sewikipedia.orgfishersci.at

While the historical application of this compound in scientific animal immobilization is documented, detailed research findings and data tables specifically focusing on the materials science and chemical engineering considerations of its use in this context, such as long-term stability in delivery systems, compatibility with dart materials, or specific chemical degradation pathways relevant to field application, were not extensively available within the scope of the conducted search. Information primarily focuses on its pharmacological effects and historical implementation in veterinary and wildlife management practices.

Future Research Trajectories and Interdisciplinary Outlook for Quiloflex Research

Emerging Spectroscopic and Imaging Techniques for Real-Time Chemical Process Monitoring

The synthesis and processing of complex organic molecules like Quiloflex are poised for a revolution through the adoption of advanced spectroscopic and imaging techniques for real-time monitoring. Process Analytical Technology (PAT) is becoming increasingly crucial for ensuring the quality and efficiency of chemical manufacturing.

In-Situ Spectroscopy : Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are now being deployed for in-situ reaction monitoring. acs.orgmt.com These methods provide real-time data on the concentration of reactants, intermediates, and products, allowing for precise control over reaction conditions. For the production of benzodioxanes, in-situ Raman spectroscopy has been successfully used to monitor reaction endpoints, ensuring minimal residual starting materials and improving the purity of the final product. acs.org This approach allows for immediate adjustments to the chemical process, speeding up development and ensuring robust scale-up. mt.com

Broadband Dielectric Spectroscopy (DS) : This technique offers another avenue for in-line reaction monitoring, with its strengths in providing precise and accurate data through multivariate analysis. bath.ac.uk

Advanced Mass Spectrometry (MS) : While traditionally an offline technique, advancements in MS are enabling more rapid and even in-situ analysis of reaction mixtures, offering high sensitivity and specificity for identifying transient species. acs.org

The application of these techniques to the synthesis of this compound and its analogues would enable a deeper understanding of reaction kinetics and mechanisms, leading to optimized and more controlled manufacturing processes.

| Technique | Application in Chemical Process Monitoring | Potential Benefit for this compound Research |

| In-Situ Raman Spectroscopy | Real-time monitoring of reactant and product concentrations; end-point detection. acs.org | Optimized synthesis, improved yield and purity, better process control. |

| In-Situ FTIR Spectroscopy | Tracking functional group transformations during a reaction. | Detailed mechanistic insights into the formation of the benzodioxane ring. |

| Process NMR Spectroscopy | Quantitative analysis of complex reaction mixtures without sample preparation. acs.org | Enhanced understanding of reaction kinetics and byproduct formation. |

| Mass Spectrometry | Identification of intermediates and impurities. acs.org | Improved impurity profiling and safety of the final compound. |

Integration of Artificial Intelligence and Machine Learning in this compound Chemical Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical and drug discovery. For a compound like this compound, these computational tools offer the potential to unlock new therapeutic applications and optimize its properties.

Computational Compound Design : AI algorithms can be used to design novel benzodioxane derivatives with enhanced biological activity and improved pharmacokinetic profiles. nih.govmdpi.com By analyzing structure-activity relationships (SAR) from existing data, ML models can predict the properties of virtual compounds, guiding synthetic efforts towards the most promising candidates. nih.gov

Predictive Modeling : Machine learning models are being developed to predict various chemical properties, from solubility and permeability to toxicity. euroasiajournal.org For instance, computational studies on benzodioxane-substituted chalcones have utilized Density Functional Theory (DFT) to predict their structural and electronic properties, which correlate with their biological activity. euroasiajournal.org

Synthesis Planning : AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for this compound and its derivatives, potentially identifying greener and more cost-effective pathways.

Recent research on benzodioxane-benzamides as inhibitors of the bacterial protein FtsZ demonstrates the power of computational design. nih.govmdpi.com Docking studies and computational modeling were used to optimize the linker between the benzamide and benzodioxane moieties, leading to the synthesis of potent antibacterial agents. nih.gov This approach could be applied to this compound to explore its potential against new biological targets.

Advancements in Sustainable Synthesis and Green Chemistry Principles for Benzodioxane Production

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and other fine chemicals. wjpmr.commdpi.com For benzodioxane production, significant strides have been made in developing more environmentally friendly synthetic methods.

Greener Synthetic Pathways : An innovative and greener synthesis of 2-hydroxymethyl-1,4-benzodioxane, a key intermediate for many benzodioxane-based drugs, has been developed using glycerol carbonate and catechol. rsc.orgrsc.org This method avoids the use of toxic solvents and reagents, offering a high-yield and atom-economical alternative to traditional routes. rsc.orgrsc.org

Biocatalysis : The use of enzymes in organic synthesis is a cornerstone of green chemistry. mdpi.comfrontiersin.org Engineered enzymes, such as Candida antarctica lipase B, have been employed for the efficient and highly enantioselective synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs. nih.gov This biocatalytic approach provides access to optically pure benzodioxanes, which is often crucial for their biological activity. nih.gov

Catalytic Innovations : Copper-catalyzed annulation reactions have been developed for the synthesis of benzodioxane compounds, offering an efficient method for constructing the heterocyclic ring system. acs.org Microwave-assisted synthesis has also been explored as a green chemistry approach for the production of 1,3-benzodioxole derivatives, which is a related heterocyclic system. epa.gov

| Green Chemistry Approach | Description | Relevance to Benzodioxane Synthesis |

| Use of Renewable Feedstocks | Employing starting materials derived from renewable sources. | Synthesis from glycerol carbonate, a derivative of glycerol from biodiesel production. rsc.orgrsc.org |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | The reaction of glycerol carbonate and catechol shows high atom economy. rsc.org |

| Biocatalysis | Using enzymes to catalyze chemical transformations. | Enantioselective synthesis of chiral benzodioxanes with high purity. nih.govexaly.com |

| Avoidance of Hazardous Solvents | Conducting reactions in solvent-free conditions or in benign solvents like water. | Solvent-free synthesis of 2-hydroxymethyl-1,4-benzodioxane has been demonstrated. rsc.orgrsc.org |

Cross-Disciplinary Research at the Interface of Chemical Biology, Materials Science, and Environmental Chemistry

The versatile 1,4-benzodioxane (B1196944) scaffold is a subject of interest across multiple scientific disciplines, highlighting its potential for a wide range of applications beyond its traditional use in medicine. researchgate.netunimi.it

Chemical Biology : Benzodioxane derivatives are being explored as probes to study biological systems and as potential therapeutics for a variety of diseases. researchgate.net Recent research has focused on their development as antibacterial agents, unimi.it anticancer agents, and inhibitors of enzymes like monoamine oxidase B (MAO-B). acs.org

Materials Science : The rigid structure and electronic properties of the benzodioxane ring system make it an interesting building block for novel organic materials. rsc.org Its derivatives have been investigated for their potential use in the development of materials with specific optical or electronic properties.

Environmental Chemistry : The application of benzodioxane derivatives in agrochemicals suggests a role in environmental science. rsc.org Furthermore, the development of green synthetic methods for their production contributes to the broader goals of environmental chemistry by reducing the environmental impact of chemical manufacturing.

Unexplored Chemical Space and Potential for Novel Chemical Functions

The 1,4-benzodioxane scaffold is far from being fully explored, and the vastness of chemical space presents immense opportunities for the discovery of novel functions. nih.govgithub.io

Novel Derivatives : The synthesis of new derivatives of this compound and other benzodioxanes by modifying the substituents on both the aromatic and dioxane rings can lead to compounds with entirely new biological activities. arabjchem.orgscispace.comacs.org For example, the incorporation of the benzodioxane moiety into other heterocyclic systems, such as 1,3,4-oxadiazoles, has yielded compounds with antimicrobial properties. arabjchem.org

New Biological Targets : While historically associated with adrenergic and serotonergic receptors, recent studies have shown that benzodioxane derivatives can interact with a diverse range of biological targets, including bacterial enzymes like FabH nih.gov and FtsZ, nih.gov and enzymes involved in neurodegenerative diseases like MAO-B. acs.org

Expanded Applications : The inherent properties of the benzodioxane ring system could be harnessed for applications outside of the life sciences. For instance, their structural features could be exploited in the design of new ligands for catalysis or as components of functional materials.

The continued exploration of the chemical space around the benzodioxane scaffold, guided by computational tools and enabled by innovative synthetic methods, is likely to uncover a wealth of new scientific knowledge and practical applications for compounds like this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.